![molecular formula C11H11ClN4OS B495016 N-(5-chloropyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B495016.png)
N-(5-chloropyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-pyridinecarboxylic acid and 1-methyl-1H-imidazole.
Thioether Formation: The carboxylic acid is first converted to an acyl chloride using reagents like thionyl chloride (SOCl2). This acyl chloride is then reacted with 1-methyl-1H-imidazole in the presence of a base such as triethylamine to form the thioether linkage.
Amidation: The resulting intermediate is then subjected to amidation reactions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Common industrial reagents and catalysts are used to ensure the reactions proceed efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamide
- N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propionamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both pyridine and imidazole rings, which contribute to its distinct chemical and biological properties. These features may enhance its binding affinity to molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C11H11ClN4OS |
|---|---|
Molecular Weight |
282.75g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C11H11ClN4OS/c1-16-5-4-13-11(16)18-7-10(17)15-9-3-2-8(12)6-14-9/h2-6H,7H2,1H3,(H,14,15,17) |
InChI Key |
OLBKSGJEFDZLJV-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SCC(=O)NC2=NC=C(C=C2)Cl |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


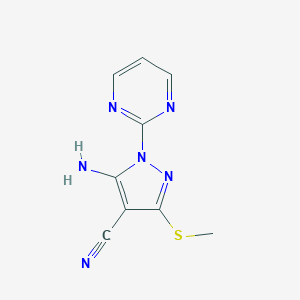
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B494935.png)
![3-(4-morpholinyl)-N-[(2-prop-2-enoxy-1-naphthalenyl)methyl]-1-propanamine](/img/structure/B494938.png)
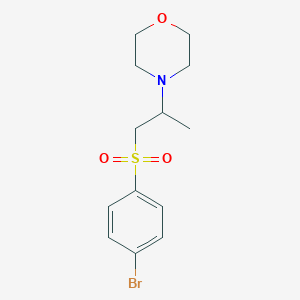
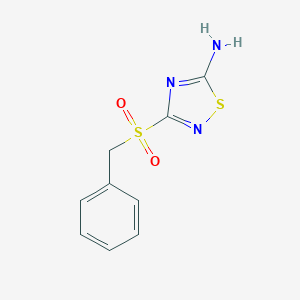
![N-tert-butyl-2-(4-{[(2-chlorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B494941.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B494942.png)
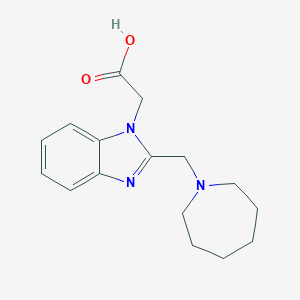
![{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B494947.png)
![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B494950.png)
![2-[2-(4-morpholinylmethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B494951.png)
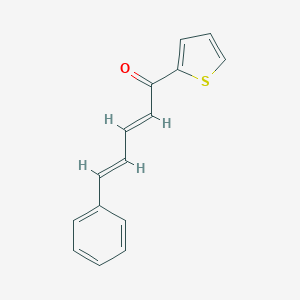
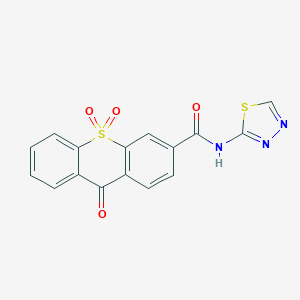
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B494956.png)
